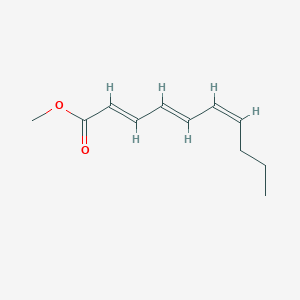

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate

Description

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate has been reported in Euphorbia pulcherrima with data available.

Propriétés

IUPAC Name |

methyl (2E,4E,6Z)-deca-2,4,6-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h5-10H,3-4H2,1-2H3/b6-5-,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQRJFVXCCDKL-WJTNUVGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\C=C\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Aromatic World of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate: A Technical Guide to its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a volatile organic compound of significant interest in the field of chemical ecology, primarily due to its role as a potent insect pheromone. This technical guide provides a comprehensive overview of its natural occurrence, with a focus on quantitative data, detailed experimental methodologies for its isolation and analysis, and an exploration of the biological signaling pathways it triggers. This information is crucial for researchers in pest management, sensory biology, and the development of novel semiochemical-based technologies.

Natural Occurrence of this compound

This unsaturated ester is predominantly found as a semiochemical in several species of the Pentatomidae family, commonly known as stink bugs. It functions as both an aggregation and sex pheromone, playing a critical role in the chemical communication and reproductive behavior of these insects.

The primary documented natural sources of this compound are:

-

Brown-winged green stink bug (Plautia stali): This compound is the primary component of the male-produced aggregation pheromone of P. stali.[1]

-

Red-shouldered stink bug (Thyanta pallidovirens): It serves as a male-produced sex attractant for this species.[2]

-

Brown marmorated stink bug (Halyomorpha halys): While not produced by this invasive species, this compound acts as a powerful synergist, enhancing the attractiveness of the native aggregation pheromone of H. halys.[3][4][5]

-

Other Insects: The compound has also been identified in the nymphal stage of various polyphagous insect species.[6]

While the qualitative presence of this compound in these species is well-established, detailed quantitative data on its production and release rates are less common in the literature. The table below summarizes the known natural occurrences.

| Insect Species | Common Name | Pheromone Type | Role of this compound |

| Plautia stali | Brown-winged green stink bug | Aggregation | Primary Component |

| Thyanta pallidovirens | Red-shouldered stink bug | Sex | Attractant |

| Halyomorpha halys | Brown marmorated stink bug | Aggregation | Synergist |

Experimental Protocols

The isolation, identification, and quantification of this compound from its natural sources rely on a combination of precise volatile collection techniques and sensitive analytical instrumentation.

Protocol 1: Volatile Collection via Aeration (Headspace Analysis)

This method is commonly employed to collect the pheromones released by living insects without harming them.

Materials:

-

Glass aeration chamber with an air inlet and outlet

-

Purified and humidified air source (e.g., charcoal-filtered air passed through distilled water)

-

Adsorbent trap (e.g., glass tube containing Porapak Q, Tenax TA, or activated charcoal)

-

Vacuum pump with a flow meter

-

Solvent for elution (e.g., hexane, dichloromethane, diethyl ether)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Place a cohort of insects (e.g., 10-20 adult male Plautia stali) into the glass aeration chamber.

-

Connect the purified air source to the inlet of the chamber and the adsorbent trap to the outlet.

-

Draw air through the chamber at a controlled flow rate (e.g., 100-500 mL/min) using the vacuum pump.

-

Continue the aeration for a set period (e.g., 24 hours) to collect the released volatiles onto the adsorbent material.

-

After the collection period, disconnect the adsorbent trap.

-

Elute the trapped compounds from the adsorbent using a small volume of a suitable solvent (e.g., 200-500 µL of hexane).

-

Concentrate the eluate under a gentle stream of nitrogen if necessary.

-

Analyze the extract by GC-MS to identify and quantify this compound.

Protocol 2: Solvent Extraction of Pheromone Glands

This method is used to determine the total amount of pheromone present within the insect's glands at a specific time.

Materials:

-

Fine-tipped forceps and dissecting scissors

-

Glass vial with a Teflon-lined cap

-

Solvent (e.g., hexane)

-

Internal standard (for quantification)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Euthanize the insect (e.g., by freezing).

-

Under a dissecting microscope, carefully dissect the dorsal abdominal glands (in the case of stink bugs).

-

Place the excised glands into a small glass vial containing a known volume of solvent (e.g., 100 µL of hexane) and a known amount of an internal standard.

-

Gently crush the glands against the side of the vial to ensure complete extraction.

-

Allow the extraction to proceed for at least 30 minutes.

-

Analyze a sample of the solvent extract directly by GC-MS.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Injection Mode: Splitless or pulsed splitless for trace analysis.

-

Oven Temperature Program: An initial temperature of 40-60°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Data Acquisition: Full scan mode to obtain mass spectra for identification and selected ion monitoring (SIM) for enhanced sensitivity and quantification.

Signaling Pathways

The biological activity of this compound is initiated by its detection by the insect's olfactory system, primarily located in the antennae. The current understanding of the signaling pathway involves several key steps, from the initial binding of the pheromone to its final processing in the brain.

Peripheral Olfactory Signaling

The initial events of pheromone detection occur in the sensilla of the insect antenna.

Explanation of the Pathway:

-

Entry: Molecules of this compound enter the porous sensilla on the insect's antenna.

-

Binding: Within the aqueous sensillum lymph, the hydrophobic pheromone molecule is bound by an Odorant-Binding Protein (OBP). Ligand-binding experiments have shown that several OBPs in Halyomorpha halys have an affinity for this compound.[2][7]

-

Transport: The OBP-pheromone complex transports the molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Activation: The complex interacts with a specific Odorant Receptor (OR) protein, which is typically a heterodimer of a specific OR and a co-receptor (Orco). This interaction triggers a conformational change in the receptor complex.

-

Signal Transduction: The activated OR complex initiates an intracellular signal transduction cascade, leading to the opening of ion channels.

-

Action Potential: The influx of ions depolarizes the ORN, generating an action potential.

-

Signal Transmission: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain.

-

Central Processing: In the antennal lobe, the ORN synapses with other neurons in specific spherical structures called glomeruli. This information is then processed and relayed to higher brain centers, such as the mushroom bodies, leading to a behavioral response, such as attraction towards the pheromone source.

Conclusion

This compound is a key semiochemical in the world of insect communication, with significant implications for agricultural pest management. A thorough understanding of its natural occurrence, the methods for its analysis, and the intricacies of its biological signaling pathways is essential for the development of effective and environmentally benign pest control strategies. Further research is needed to quantify the precise release rates of this pheromone from its natural sources and to fully elucidate the downstream components of its signaling cascade, which will undoubtedly open new avenues for targeted manipulation of insect behavior.

References

- 1. researchgate.net [researchgate.net]

- 2. Sex attractant pheromone of the red-shouldered stink bug Thyanta pallidovirens: a pheromone blend with multiple redundant components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneticsmr.org [geneticsmr.org]

- 7. Identification of Candidate Olfactory Genes in the Antennal Transcriptome of the Stink Bug Halyomorpha halys - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Chemical Messenger: A Technical Guide to the Discovery and Function of Methyl Deca-2,4,6-trienoate as a Pheromone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of methyl deca-2,4,6-trienoate, a significant pheromone in the chemical communication of several insect species. We delve into the pivotal experiments that identified this compound, detailing the methodologies for its synthesis and purification. Furthermore, this guide presents quantitative data from behavioral and electrophysiological assays, elucidating its role as a potent attractant. The underlying signaling pathways involved in its perception by insects are also explored. This document serves as an in-depth resource for researchers in chemical ecology, pest management, and drug development, offering structured data, detailed protocols, and visual representations of key processes to facilitate further investigation and application of this semiochemical.

Introduction

Methyl deca-2,4,6-trienoate, specifically the (2E,4E,6Z) isomer, has been identified as a potent aggregation pheromone produced by the male brown-winged green bug, Plautia stali. This compound plays a crucial role in the intraspecific communication of P. stali, mediating the formation of aggregations. Interestingly, this pheromone also exhibits kairomonal activity, acting as a cross-attractant for the invasive brown marmorated stink bug, Halyomorpha halys, a significant agricultural pest. This cross-attraction has garnered considerable interest for its potential application in monitoring and management strategies for H. halys. This guide will provide a detailed examination of the scientific journey, from the initial discovery of this pheromone to the characterization of its biological function and the underlying physiological mechanisms.

Discovery and Identification

The initial identification of methyl (E,E,Z)-2,4,6-decatrienoate as the aggregation pheromone of Plautia stali was a meticulous process involving the collection of volatiles from a large number of adult male insects. Subsequent fractionation and purification steps, guided by field tests of the fractions, ultimately led to the isolation of the active compound.

Experimental Protocol: Volatile Collection and Bioassay-Guided Fractionation

-

Volatile Collection: Aerations were performed on a large population of adult male P. stali. Purified air was passed over the insects, and the effluent air was drawn through an adsorbent material (e.g., Porapak Q) to trap the volatile organic compounds.

-

Solvent Elution: The trapped volatiles were eluted from the adsorbent using a minimal amount of a high-purity solvent, such as hexane (B92381) or dichloromethane.

-

Fractionation: The crude extract was subjected to liquid chromatography (LC) on a Florisil column, eluting with a solvent gradient of increasing polarity (e.g., hexane with increasing percentages of diethyl ether).

-

Field Bioassays: The resulting fractions were individually bioassayed in the field using traps (e.g., water pan traps) to determine which fraction(s) elicited an attractive response from P. stali.

-

Further Purification: The active fractions were further purified using high-performance liquid chromatography (HPLC) and gas chromatography (GC) to isolate the pure, biologically active compound.

-

Structure Elucidation: The structure of the purified active compound was determined using a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (e.g., COSY). The stereochemistry of the double bonds was confirmed by comparing the analytical data with that of synthetically produced isomers.

Chemical Synthesis

The confirmation of the structure and the large-scale production of methyl (E,E,Z)-2,4,6-decatrienoate for research and pest management applications necessitated the development of efficient synthetic routes. The Wittig reaction and its modifications are commonly employed for the stereoselective synthesis of the triene system.

Experimental Protocol: Synthesis via Wittig Reaction

A common synthetic approach involves the reaction of a phosphorus ylide with an appropriate aldehyde. The following is a generalized protocol:

-

Preparation of the Phosphonium (B103445) Salt: A suitable phosphine, such as triphenylphosphine, is reacted with an appropriate alkyl halide to form the corresponding phosphonium salt.

-

Generation of the Ylide: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride, or sodium methoxide) in an anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether) under an inert atmosphere to generate the phosphorus ylide.

-

Wittig Reaction: The ylide is then reacted with a suitable α,β-unsaturated aldehyde at low temperatures (e.g., -78 °C to 0 °C). The reaction mixture is typically allowed to warm to room temperature and stirred for several hours.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or distillation to yield the desired methyl deca-2,4,6-trienoate isomer. The stereochemistry of the newly formed double bond is influenced by the nature of the ylide and the reaction conditions.

Biological Activity and Quantitative Data

The biological activity of methyl deca-2,4,6-trienoate has been primarily assessed through behavioral and electrophysiological assays. These studies have provided quantitative data on the compound's attractiveness to various stink bug species.

Behavioral Assays

Field trapping experiments have been instrumental in demonstrating the attractiveness of methyl (E,E,Z)-2,4,6-decatrienoate.

Table 1: Summary of Field Trapping Data for Halyomorpha halys Attraction to Methyl (E,E,Z)-2,4,6-decatrienoate (MDT)

| Lure Composition | Mean Trap Catch (Adults + Nymphs) | Synergistic Effect | Reference |

| MDT alone | Varies by season, generally low in early season, higher in late season | - | [1][2] |

| H. halys aggregation pheromone alone | Moderate attraction | - | [1][3] |

| MDT + H. halys aggregation pheromone | Significantly higher than either component alone | 1.9-3.2 times more adults, 1.4-2.5 times more nymphs than additive effect | [1][3] |

Electrophysiological Assays

Electrophysiological techniques, such as electroantennography (EAG) and single sensillum recording (SSR), provide direct measures of the olfactory sensory neuron responses to pheromone stimuli.

Table 2: Electrophysiological and Binding Affinity Data for Methyl Deca-2,4,6-trienoate

| Species | Technique | Pheromone Isomer | Response/Affinity | Reference |

| Halyomorpha halys | EAG | (2E,4E,6Z) | Elicited response from male antennae | [4] |

| Halyomorpha halys | EAG | (2Z,4E,6Z) | Elicited response from male antennae | [4] |

| Plautia stali | Ligand-binding competitive assay | (2E,4E,6Z) | High binding affinity to PstaOBP1 | [5] |

| Plautia stali | EAG | (2E,4E,6Z) | Detected by adult antennae | [5] |

Experimental Protocols

-

Antenna Preparation: An antenna is excised from the head of the insect. The tip and base of the antenna are placed in contact with two electrodes containing a conductive saline solution.

-

Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the pheromone is injected into the airstream.

-

Signal Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded. The amplitude of the response is proportional to the number of responding olfactory sensory neurons.

-

Insect Preparation: The insect is immobilized, and the antenna is positioned to allow access to individual sensilla.

-

Electrode Placement: A recording electrode is inserted into the base of a sensillum, while a reference electrode is placed elsewhere on the insect's body (e.g., the eye).

-

Stimulus Delivery: A controlled puff of air containing the pheromone is delivered to the sensillum.

-

Data Acquisition: The action potentials (spikes) from the olfactory sensory neurons within the sensillum are recorded and analyzed to determine the neuron's response specificity and sensitivity.

Signaling Pathway

The perception of methyl deca-2,4,6-trienoate, like other odorants in insects, is a complex process that begins with its interaction with proteins in the antennae and culminates in a neural signal being sent to the brain.

Overview of Insect Olfactory Transduction

Volatile pheromone molecules enter the sensilla on the insect's antenna through pores in the cuticle.[3] Once inside the sensillum lymph, the hydrophobic pheromone molecule is thought to be bound by an Odorant-Binding Protein (OBP).[6] This OBP-pheromone complex then transports the pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN).[6] Insect ORs are ligand-gated ion channels that form a heterodimeric complex consisting of a specific tuning OR and a highly conserved co-receptor (Orco).[1][4] Upon binding of the pheromone, the ion channel opens, leading to a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the brain for processing.[3]

References

An In-depth Technical Guide to (2E,4E,6Z)-Methyl deca-2,4,6-trienoate: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a polyunsaturated fatty acid methyl ester that functions as a potent semiochemical in the insect world. It is notably recognized as the aggregation pheromone of the brown-winged green bug, Plautia stali, and a sexually attractive pheromone for the bed bug Thyanta pallidovirens.[1][2] Furthermore, it acts as a synergist in the attraction of the invasive brown marmorated stink bug, Halyomorpha halys, to its own aggregation pheromone.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of this compound, tailored for researchers in chemistry, entomology, and pest management.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. The compound is a thermally unstable liquid that can readily isomerize when exposed to daylight, which is a critical consideration for its storage and application in field studies.[1][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [5] |

| Molecular Weight | 180.24 g/mol | [1][5] |

| CAS Number | 51544-64-0 | [6] |

| Boiling Point | 93-96 °C at 3 mmHg | [1] |

| Physical State | Colorless transparent liquid (predicted) | [5] |

| Storage Conditions | Pure form: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

Structural Elucidation

The structure of this compound is defined by a ten-carbon chain with three conjugated double bonds at positions 2, 4, and 6, and a methyl ester at the C1 position. The specific stereochemistry of the double bonds, (2E, 4E, 6Z), is crucial for its biological activity.

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Data:

Table of Mass Spectrometry Data:

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

| 79 | C₆H₇⁺ |

| 55 | C₄H₇⁺ |

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been reported, achieving a 55% yield in two steps from (E)-4,4-dimethoxy-2-butenal.[4] The key steps involve Wittig-type olefinations. An alternative method described in a patent involves the partial hydrogenation of a methyl (2E,4E)-2,4-decadiene-6-ynoate precursor using a Lindlar catalyst.[1]

General Workflow for Synthesis via Lindlar Hydrogenation:

Caption: Synthetic workflow for this compound.

Detailed Protocol (based on Patent JP4153004B2): [1]

-

Reaction Setup: In an autoclave, combine methyl (2E,4E)-2,4-decadiene-6-ynoate (4.31 g, 20 mmol), methanol (90 ml), Lindlar catalyst (0.15 g), and quinoline (0.7 g).

-

Inert Atmosphere: Purge the autoclave sufficiently with N₂ gas.

-

Temperature Control: Stabilize the internal temperature at 30 °C.

-

Hydrogenation: Introduce hydrogen gas at a pressure of 5 kgf/cm² and stir the mixture vigorously until the theoretical amount of hydrogen is absorbed.

-

Catalyst Removal: After the reaction is complete, filter off the Lindlar catalyst.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Purification: Purify the residue by vacuum distillation to obtain this compound.

Biological Activity and Signaling Pathway

This compound plays a crucial role in the chemical communication of several insect species. In Plautia stali, it functions as an aggregation pheromone, attracting both males and females.[6]

The initial step in the perception of this pheromone involves its binding to an odorant-binding protein (OBP). In P. stali, the odorant-binding protein PstaOBP1 has been identified and shown to bind with high affinity to this compound.[4]

Proposed Pheromone Signaling Pathway:

The binding of the pheromone to the OBP is the first step in a cascade of events that leads to an electrical signal in the olfactory receptor neurons (ORNs). While the specific downstream pathway for this compound is an active area of research, a general model for insect olfactory signal transduction provides a likely framework.

Caption: Generalized insect olfactory signaling pathway.

Conclusion

This compound is a semiochemical of significant interest due to its role in the behavior of several economically important insect pests. Understanding its chemical properties, developing efficient synthetic routes, and elucidating its mechanism of action are crucial for the development of novel and sustainable pest management strategies. This guide provides a foundational overview of the current knowledge, highlighting the key data and experimental approaches relevant to researchers in this field. Further investigation into the specific downstream signaling events and the development of more robust and stereoselective synthetic methods will continue to be important areas of research.

References

- 1. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl (2E,4E,6Z)-decatrienoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (2E,4E,6Z)-decatrienoate is a naturally occurring polyunsaturated fatty acid methyl ester. It is notably recognized as an aggregation pheromone of the brown-winged green bug, Plautia stali, and also acts as a cross-attractant for the brown marmorated stink bug, Halyomorpha halys.[1] This document provides a comprehensive overview of the spectroscopic data (NMR and MS) and a detailed experimental protocol for the synthesis of this semiochemical.

Spectroscopic Data

The structural elucidation of methyl (2E,4E,6Z)-decatrienoate relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete, publicly available, and assigned high-resolution NMR dataset is not readily found in the searched literature, the key mass spectrometric data has been established.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the molecule.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [2] |

| Molecular Weight | 180.24 g/mol | [2] |

| Exact Mass | 180.11503 g/mol |

Experimental Protocols

The synthesis of methyl (2E,4E,6Z)-decatrienoate with high stereochemical purity is essential for its application in pest management and research. The following protocol is based on a patented synthetic route involving a stereoselective partial hydrogenation.

Synthesis of Methyl (2E,4E,6Z)-decatrienoate

This synthesis involves the partial hydrogenation of methyl (2E,4E)-deca-2,4-dien-6-ynoate using a Lindlar catalyst to selectively form the Z-configured double bond at the 6-position.

Materials:

-

Methyl (2E,4E)-deca-2,4-dien-6-ynoate

-

Lindlar catalyst

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

n-Hexane

-

AgNO₃-silica gel for chromatography

Procedure:

-

Reaction Setup: In a suitable autoclave, combine methyl (2E,4E)-deca-2,4-dien-6-ynoate (e.g., 4.31 g, 20 mmol), methanol (90 mL), Lindlar catalyst (0.15 g), and quinoline (0.7 g).

-

Inert Atmosphere: Purge the autoclave thoroughly with nitrogen gas to create an inert atmosphere.

-

Temperature Control: Stabilize the internal temperature of the reactor at 30°C.

-

Hydrogenation: Introduce hydrogen gas into the autoclave at a pressure of 5 kgf/cm². Stir the reaction mixture vigorously to ensure efficient gas-liquid mixing and facilitate the theoretical absorption of hydrogen.

-

Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake.

-

Work-up: Upon completion of the reaction, filter off the Lindlar catalyst. Remove the methanol from the filtrate under reduced pressure.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃-silica gel) to yield methyl (2E,4E,6Z)-decatrienoate with high purity.

Logical Relationships in Synthesis

The stereochemical outcome of the synthesis is critically dependent on the choice of catalyst and reaction conditions. The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic workflow for methyl (2E,4E,6Z)-decatrienoate.

This technical guide provides a foundational understanding of the key spectroscopic and synthetic aspects of methyl (2E,4E,6Z)-decatrienoate. Further research to fully characterize the NMR spectral data of this important semiochemical is encouraged.

References

An In-depth Technical Guide on the Biological Activity of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate

For Researchers, Scientists, and Professionals in Chemical Ecology and Pest Management

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a polyunsaturated fatty ester with significant biological activity as a semiochemical, primarily functioning as an insect pheromone. This technical guide synthesizes the current understanding of its activity, focusing on its role in insect attraction and its application in pest management strategies. The information presented is targeted toward researchers and scientists in chemical ecology, entomology, and related fields. While initially explored for broader applications, the predominant and well-documented biological activity of this compound lies within the realm of insect chemical communication.

Pheromonal Activity of this compound

This compound is a key signaling molecule for several species of stink bugs (Hemiptera: Pentatomidae). Its primary roles include:

-

Aggregation Pheromone: It is the aggregation pheromone of the brown-winged green bug, Plautia stali.[1][2][3]

-

Sexually Attractive Pheromone: This compound is a sexually attractive pheromone for the bed bug Thyanta pallidovirens.[4]

-

Synergistic Attractant: It acts as a powerful synergist when combined with the aggregation pheromone of the brown marmorated stink bug, Halyomorpha halys.[5][6]

The compound is known to be unstable in daylight when used in solutions or on field dispensers, readily isomerizing to form complex mixtures, which can affect the stability and longevity of lures.[2]

Quantitative Data on Biological Activity

The synergistic effect of this compound (MDT) in attracting the brown marmorated stink bug, Halyomorpha halys, has been quantified in field trapping studies. The data below is from a study by Weber et al. (2014), which evaluated the season-long captures in black pyramid traps.

| Lure Composition | Location | Year | Total Adult Captures | Total Nymph Captures | Synergistic Ratio (Adults) | Synergistic Ratio (Nymphs) |

| Combined (Pheromone + MDT) | Arden, WV | 2012 | 4,231 | - | 3.25 | - |

| Pheromone Alone | Arden, WV | 2012 | 304 | - | - | - |

| MDT Alone | Arden, WV | 2012 | 999 | - | - | - |

| Combined (Pheromone + MDT) | Beltsville, MD | 2012 | 3,783 | - | 1.87 | - |

| Pheromone Alone | Beltsville, MD | 2012 | 822 | - | - | - |

| MDT Alone | Beltsville, MD | 2012 | 1,203 | - | - | - |

| Combined (Pheromone + MDT) | Beltsville, MD | 2013 | 1,821 | - | 2.04 | - |

| Pheromone Alone | Beltsville, MD | 2013 | 383 | - | - | - |

| MDT Alone | Beltsville, MD | 2013 | 510 | - | - | - |

Data adapted from Weber et al. (2014). Synergistic ratios indicate that the combined lures caught significantly more H. halys than the sum of the individual lures.[5][6]

Experimental Protocols

Field Trapping of Halyomorpha halys

This protocol describes a typical experimental setup for evaluating the attractiveness of this compound in combination with the H. halys aggregation pheromone.

1. Trap Design and Placement:

-

Black pyramid traps are commonly used.[5] These traps are often placed on the ground and may be more effective than traps hung from tree limbs.[7]

-

Traps should be deployed along crop borders, adjacent to wooded areas or hedgerows where stink bug populations are often high.[5]

-

A typical setup may involve placing traps at least 50 meters apart to minimize interference between treatments.

2. Lure Preparation and Deployment:

-

Lures containing the H. halys aggregation pheromone (a mixture of (3S,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol and (3R, 6S, 7R, 10S)-10,11-epoxy-1-bisabolen-3-ol) are prepared.[5]

-

Separate lures containing this compound (MDT) are also prepared.

-

For the combined treatment, both the pheromone and MDT lures are placed within the same trap.

-

Control traps may be unbaited or contain a blank lure.

3. Trapping Period and Data Collection:

-

Traps are typically deployed for the duration of the stink bug active season, from spring through fall.

-

Traps are checked on a regular basis (e.g., weekly) to collect and count the number of captured adult and nymphal H. halys.

-

The contents of the collection jars are emptied, and the captured insects are identified and counted.

4. Data Analysis:

-

The mean number of captures per trap per collection date is calculated for each treatment.

-

Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in captures between the different lure treatments.

-

Synergism is calculated by comparing the captures from the combined lure to the sum of the captures from the individual lures. A synergistic ratio greater than 1 indicates that the combined lure is more effective than the additive effect of the individual components.[5][6]

Visualizations

Signaling Pathway: Synergistic Attraction of Halyomorpha halys

References

- 1. Identification of the Aggregation Pheromone of the Brown-Winged Green Bug, Plautia stali SCOTT (Heteroptera: Pentatomidae) [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. international-pest-control.com [international-pest-control.com]

The Role of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in Insect Communication: A Technical Guide

An In-depth Examination of a Key Semiochemical for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate is a naturally occurring polyunsaturated fatty acid methyl ester that plays a critical role in the chemical communication of several insect species, primarily within the order Hemiptera (true bugs). This compound functions as a potent aggregation or sex pheromone, mediating complex behaviors essential for mating and resource localization. Its activity also extends to other trophic levels, acting as a kairomone for certain parasitoids, thereby influencing community dynamics. This technical guide provides a comprehensive overview of the chemistry, biological function, and practical applications of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Properties and Synthesis

This compound is a volatile organic compound with the molecular formula C₁₁H₁₆O₂. A key characteristic of this molecule is its susceptibility to photoisomerization, readily converting to other geometric isomers upon exposure to daylight. This instability is a critical consideration for its use in field applications and requires careful formulation to ensure sustained biological activity.

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves a Wittig-type olefination reaction. The following provides a generalized protocol based on established chemical literature.

Objective: To synthesize this compound via a Wittig reaction.

Materials:

-

(E)-2-Hexenal

-

Methyl (triphenylphosphoranylidene)acetate

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., argon, nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for elution)

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet is charged with methyl (triphenylphosphoranylidene)acetate in an anhydrous solvent.

-

Addition of Aldehyde: (E)-2-Hexenal, dissolved in the same anhydrous solvent, is added dropwise to the stirred solution of the ylide at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue contains the desired product and triphenylphosphine (B44618) oxide as a byproduct.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane (B92381) and ethyl acetate (B1210297) to afford pure this compound.

-

Characterization: The structure and stereochemistry of the final product are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Biological Function in Insect Communication

This compound is a versatile semiochemical, functioning as both a pheromone for intraspecific communication and a kairomone for interspecific interactions.

Pheromonal Activity

This compound is the primary aggregation pheromone of the brown-winged green bug, Plautia stali, attracting both males and females. It also serves as a sex attractant pheromone for the bed bug Thyanta pallidovirens.[1][2] Furthermore, it is a significant attractant for the invasive brown marmorated stink bug, Halyomorpha halys, a major agricultural pest.[3] For H. halys, this compound acts synergistically with the insect's own aggregation pheromone, significantly increasing trap captures.

Kairomonal Activity

The volatile nature of this compound allows it to be detected by other species. Notably, it acts as a kairomone for the tachinid parasitoid fly, Gymnosoma rotundatum, which uses the pheromone as a cue to locate its stink bug hosts.

Quantitative Data on Biological Activity

The efficacy of this compound as an attractant has been quantified in numerous field and laboratory studies. The following tables summarize key findings.

Table 1: Field Trapping of Halyomorpha halys with this compound and its Isomers

| Lure Composition | Mean Trap Capture (Adults/Trap/Week) | Reference |

| (2E,4E,6Z)-decatrienoate | 15.5 | Khrimian et al., 2008[3] |

| Mixture of isomers | 12.0 | Khrimian et al., 2008[3] |

| Unbaited Control | 1.0 | Khrimian et al., 2008[3] |

Table 2: Synergistic Effect of this compound (MDT) with H. halys Aggregation Pheromone (PHER)

| Lure Composition | Mean Trap Capture (Adults/Trap) | Synergism Ratio | Reference |

| PHER alone | 2.8 | - | Weber et al., 2014 |

| MDT alone | 5.1 | - | Weber et al., 2014 |

| PHER + MDT | 25.3 | 3.2 | Weber et al., 2014 |

Experimental Protocols: Behavioral Bioassays

Y-tube olfactometers are standard apparatuses for evaluating the behavioral responses of insects to volatile compounds.

Objective: To determine the attractiveness of this compound to a target insect species.

Materials:

-

Y-tube olfactometer

-

Air pump with flow meter and charcoal filter

-

Humidifier

-

Odor source chambers

-

Test insect subjects

-

This compound solution of known concentration

-

Solvent control (e.g., hexane)

Procedure:

-

Apparatus Setup: The Y-tube olfactometer is cleaned and assembled. A purified and humidified airflow is established through both arms of the olfactometer at a constant rate.

-

Odor Introduction: A filter paper treated with a known amount of the this compound solution is placed in one odor source chamber, and a filter paper with the solvent control is placed in the other.

-

Insect Acclimation: Test insects are acclimatized to the experimental conditions for a set period before the assay.

-

Bioassay: A single insect is introduced at the base of the Y-tube and allowed a specific amount of time to make a choice between the two arms. A choice is recorded when the insect moves a predetermined distance into one of the arms.

-

Data Collection: The number of insects choosing the treatment arm versus the control arm is recorded. The position of the treatment and control arms is alternated between trials to avoid positional bias.

-

Statistical Analysis: The results are analyzed using a chi-square test or a similar statistical method to determine if there is a significant preference for the treatment arm.

Signaling Pathways in Insect Olfaction

The detection of this compound by an insect's olfactory system initiates a cascade of events leading to a behavioral response. While the specific receptors for this compound in many species are yet to be fully characterized, a general model of insect olfactory signal transduction provides a framework for understanding this process.

-

Perireceptor Events: Molecules of this compound enter the aqueous lymph of the antennal sensilla through pores in the cuticle.

-

Solubilization and Transport: In the sensillar lymph, the hydrophobic pheromone molecule is bound by an Odorant-Binding Protein (OBP). This complex facilitates the transport of the pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN).

-

Receptor Binding and Activation: The pheromone is released from the OBP and binds to a specific Olfactory Receptor (OR) complex, which typically consists of a variable odorant-binding subunit and a conserved co-receptor (Orco). This binding event triggers a conformational change in the receptor complex, leading to the opening of an ion channel.

-

Signal Transduction: The influx of ions depolarizes the ORN membrane, generating an action potential.

-

Signal Processing: The action potential travels down the axon of the ORN to the antennal lobe of the insect's brain. Here, the signal is processed in specific glomeruli, and the information is relayed to higher brain centers, ultimately resulting in a behavioral response, such as upwind flight towards the pheromone source.

Conclusion and Future Directions

This compound is a semiochemical of significant interest due to its multifaceted role in insect communication. Its effectiveness as an attractant for major agricultural pests like the brown marmorated stink bug makes it a valuable tool for monitoring and control strategies. For drug development professionals, understanding the specific olfactory receptors and signaling pathways involved in its detection could pave the way for the design of novel, highly selective insect control agents that disrupt these vital communication channels.

Future research should focus on the deorphanization of the specific olfactory receptors that bind to this compound in key pest species. Elucidating the precise molecular interactions between the pheromone and its receptor will be crucial for the structure-based design of agonists or antagonists. Furthermore, a deeper understanding of the downstream neural processing of the pheromone signal in the insect brain will provide additional targets for manipulating insect behavior. Continued investigation into the biosynthesis of this compound in insects could also lead to novel strategies for pest management, such as the development of crops that produce the pheromone to act as trap plants.

References

Technical Guide: Identification and Significance of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate in Stink Bug Chemical Communication

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the identification, quantification, and biological significance of (2E,4E,6Z)-methyl deca-2,4,6-trienoate, a key semiochemical in the chemical ecology of several stink bug species (Hemiptera: Pentatomidae). It details the analytical methodologies used for its detection and characterization, summarizes quantitative data from field studies, and outlines the compound's role as both a pheromone and a kairomone, particularly in the context of the invasive brown marmorated stink bug, Halyomorpha halys.

Introduction

This compound (MDT) is a volatile organic compound that plays a critical role in the chemical communication of stink bugs. It was first identified as the male-produced aggregation pheromone of the brown-winged green stink bug, Plautia stali, an insect native to East Asia.[1][2] Subsequent research revealed that this compound is also a potent attractant for the globally invasive brown marmorated stink bug (Halyomorpha halys), for which it acts as a kairomone.[1][2][3][4] This cross-species attraction was a pivotal discovery, enabling the development of monitoring and trapping tools for H. halys even before its own aggregation pheromone was fully characterized.[1][4]

The study of MDT and its isomers is crucial for understanding the complex chemical ecology of pentatomids and for developing semiochemical-based strategies for integrated pest management (IPM).[5] This guide details the analytical workflows for identifying such compounds, presents key quantitative findings, and illustrates the underlying biological signaling pathways.

Identification and Structural Elucidation

The identification of volatile semiochemicals like MDT from insects, which are produced in minute quantities, requires highly sensitive analytical techniques.[6] The general workflow involves volatile collection, separation, identification, and biological validation.

Volatile Sampling and Extraction

Two primary methods are employed to collect volatile compounds from stink bugs:

-

Solvent Extraction: This involves the direct immersion of whole insects, specific body parts (e.g., dorsal abdominal glands), or effluvia in a high-purity organic solvent such as hexane (B92381) or dichloromethane.[7] This method is effective for extracting a wide range of compounds but may also co-extract non-volatile lipids and other interfering substances.

-

Headspace Collection: This technique samples the air surrounding the insect to collect the compounds it naturally releases.

-

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent material is exposed to the headspace of a container holding the stink bugs. Volatiles adsorb to the fiber and are then thermally desorbed directly into the injector of a gas chromatograph.[5]

-

Air Entrainment (Volatile Collection): A purified airstream is passed over the insects, and the exiting air is drawn through a trap containing a porous polymer adsorbent (e.g., Porapak Q, Tenax). The trapped volatiles are later eluted with a solvent for analysis.[5]

-

Analytical Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the cornerstone technique for separating and identifying volatile compounds.[7][8][9] The sample extract is injected into the GC, where compounds are separated based on their boiling points and affinity for the capillary column. The separated compounds then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. The resulting mass spectrum serves as a chemical fingerprint for identification.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): To determine which of the many compounds detected by GC-MS are biologically active, GC-EAD is employed.[6][9] The effluent from the GC column is split into two paths: one leads to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over a live insect antenna. When a compound that the insect can smell elutes from the column, it generates a measurable electrical potential from the antenna. This response, recorded as an electroantennogram, allows researchers to pinpoint the specific peaks in the chromatogram that are biologically relevant.[9]

-

Synthesis and Confirmation: The definitive identification of this compound requires the chemical synthesis of an authentic standard.[2] All eight possible geometric isomers of methyl 2,4,6-decatrienoate have been successfully synthesized.[2] By comparing the retention time and mass spectrum of the synthetic standard with the unknown peak from the insect extract on multiple GC columns of different polarities, an unambiguous identification can be made.

Quantitative Data and Biological Activity

While precise data on the production rate of MDT by individual Plautia stali males is scarce in the reviewed literature, extensive field trials have quantified the attractiveness of synthetic MDT and its isomers to various stink bug species. This data is critical for optimizing lure composition for trapping and monitoring programs.

Table 1: Key Isomers of Methyl 2,4,6-decatrienoate and Associated Stink Bug Species

| Compound Isomer | Producing Species | Role | Attracted Species | Role for Attracted Species |

| (2E ,4E ,6Z )-Methyl deca-2,4,6-trienoate | Plautia stali (male-produced)[1][2] | Aggregation Pheromone | Halyomorpha halys (adults & nymphs)[2][3], Acrosternum hilare[3][4], Plautia stali | Kairomone |

| (2E ,4Z ,6Z )-Methyl deca-2,4,6-trienoate | Thyanta spp. | Pheromone Component | Halyomorpha halys[1], Euclytia flava (Tachinid parasitoid)[3] | Kairomone |

Table 2: Summary of Lure Compositions Used in Field Trapping Studies for Halyomorpha halys

| Lure Component 1 | Lure Component 2 | Finding/Observation | Reference |

| Methyl (2E,4E,6Z)-decatrienoate (MDT) | None | Effective for monitoring H. halys populations, especially late in the season.[2] | [2] |

| Methyl (2E,4E,6Z)-decatrienoate (MDT) | Mixed Murgantiols (H. halys pheromone) | MDT acts as a synergist, significantly increasing the attraction of the primary pheromone.[10][11] This combination is effective for season-long trapping. | [10][11] |

| Mixed Murgantiols (various loadings) | Methyl (2E,4E,6Z)-decatrienoate (66 mg) | H. halys captures were relatively insensitive to the ratio of the two components, as long as both were present. | [10][12] |

Experimental Protocols & Visualizations

Protocol: SPME-GC-MS Analysis of Stink Bug Volatiles

-

Sample Preparation: Place 5-10 live adult stink bugs in a clean, sealed glass vial (e.g., 20 mL). Allow a 30-60 minute acclimation period for volatiles to accumulate in the headspace.

-

SPME Sampling: Carefully insert a pre-conditioned SPME fiber (e.g., 100 µm Polydimethylsiloxane coating) through the vial's septum into the headspace above the insects.

-

Adsorption: Expose the fiber to the headspace for a standardized period (e.g., 2-4 hours) at room temperature. Avoid direct contact between the fiber and the insects.

-

GC-MS Injection: Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS. Desorb the collected volatiles for 2-5 minutes in splitless mode.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Program the oven temperature, for example, from 40°C (3 min hold) to 280°C at a rate of 10°C/min. Use helium as the carrier gas at a constant flow rate.

-

Mass Spectrometry: Operate the MS in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 400.

-

Data Analysis: Identify peaks by comparing their mass spectra with libraries (e.g., NIST/Wiley) and confirm by comparing their retention indices and spectra with a synthetic standard of this compound.

Biosynthesis and Signaling Pathway

Insect pheromones derived from fatty acids are synthesized through modifications of common metabolic pathways.[13][14] While the specific enzymatic steps for MDT in P. stali are not fully elucidated, the general pathway involves the synthesis of a fatty acyl-CoA precursor, followed by a series of desaturation, chain-shortening, and functional group modification steps.[15][16][17]

The signaling function of MDT is a classic example of interspecific communication (kairomonal activity). P. stali males release the pheromone to attract conspecifics, but H. halys has evolved to eavesdrop on this signal, using it to locate potential resources or aggregation sites.

Conclusion

The identification of this compound as a potent attractant for multiple stink bug species underscores the importance of chemical ecology in developing sustainable pest management solutions. The analytical workflow, combining headspace sampling with GC-MS and GC-EAD, provides a robust framework for discovering and validating new semiochemicals. Quantitative field data has demonstrated the synergistic relationship between MDT and the native pheromone of H. halys, leading to the development of highly effective, commercially available lures. Future research should focus on elucidating the specific biosynthetic pathways of this and related compounds, which could open new avenues for disrupting pheromone production as a novel control strategy.

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2,4,6-decatrienoates attract Stink bugs and tachinid parasitoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. edepot.wur.nl [edepot.wur.nl]

- 6. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Tools for detecting insect semiochemicals: a review | Semantic Scholar [semanticscholar.org]

- 9. vigyanvarta.in [vigyanvarta.in]

- 10. academic.oup.com [academic.oup.com]

- 11. Attractiveness of Pheromone Components With and Without the Synergist, Methyl (2E,4E,6Z)-2,4,6-Decatrienoate, to Brown … [ouci.dntb.gov.ua]

- 12. northeastipm.org [northeastipm.org]

- 13. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

(2E,4E,6Z)-Methyl Deca-2,4,6-trienoate: A Technical Guide on its Role as an Aggregation Pheromone

Abstract

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate (MDT) is a pivotal semiochemical in the chemical ecology of several pentatomid species, most notably as the male-produced aggregation pheromone of the brown-winged green bug, Plautia stali. This volatile ester mediates the congregation of conspecific males, females, and nymphs. Furthermore, MDT exhibits significant cross-species activity, acting as a potent kairomone and synergist for the invasive brown marmorated stink bug (Halyomorpha halys), making it a compound of substantial interest for integrated pest management (IPM) strategies. This guide provides a detailed overview of the chemical properties, biological function, quantitative behavioral data, and the underlying signaling pathways associated with MDT. It includes comprehensive experimental protocols for the synthesis, analysis, and bioassay of this pheromone, intended to serve as a resource for researchers in chemical ecology and related fields.

Introduction

This compound is the aggregation pheromone produced by males of the brown-winged green bug, Plautia stali[1][2]. Its primary biological function is to attract both males and females to a specific location, facilitating mating and resource exploitation. Beyond its role in P. stali, this compound is a powerful attractant for the globally invasive brown marmorated stink bug, Halyomorpha halys[3][4]. For H. halys, MDT acts as a synergist, significantly enhancing the attractiveness of its native aggregation pheromone[5][6]. This cross-species activity is a key focus of current research for developing effective monitoring and control tactics for these agricultural pests.

A notable characteristic of MDT is its instability; it readily isomerizes when exposed to daylight, which can impact the stability and longevity of lures used in field applications[1].

Chemical Properties

| Property | Value | Reference |

| IUPAC Name | methyl (2E,4E,6Z)-deca-2,4,6-trienoate | |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 g/mol | |

| CAS Number | 51544-64-0 | |

| Appearance | (Not specified in results) | |

| Boiling Point | 93-96 °C (at 3 mmHg) | Patent JP4153004B2 |

| Chemical Structure |  |

Data Presentation: Quantitative Analysis of Behavioral Response

The behavioral response to MDT has been quantified primarily through field trapping experiments. The data highlights its role as a primary attractant for P. stali and a powerful synergist for H. halys.

Table 3.1: Field Trapping Efficacy for Plautia stali

Field trials testing various lure loadings for the attraction of P. stali have been conducted. While a definitive dose-response curve is not fully elucidated, studies have compared different quantities of the synthetic pheromone.

| Lure Loading (mg of MDT) | Relative Attraction of P. stali | Key Findings | Reference |

| 7 - 60 mg | No significant difference | Attraction of P. stali was not significantly different across this range of lure loadings. | [1] |

| 50 mg | Significantly more than control | The trap baited with 50mg of pheromone attracted significantly more of the parasitoid fly Gymnosoma rotundatum than the control trap. | [1] |

Table 3.2: Synergistic Effect of MDT on Halyomorpha halys Attraction

MDT significantly increases the number of H. halys adults and nymphs captured when combined with the primary H. halys aggregation pheromone (a mixture of (3S,6S,7R,10S)- and (3R,6S,7R,10S)-10,11-epoxy-1-bisabolen-3-ol, hereafter referred to as 'PHER').

| Lure Combination | Increase in Adult Captures (vs. Additive Effect) | Increase in Nymph Captures (vs. Additive Effect) | Key Findings | Reference |

| PHER + MDT | 1.9 - 3.2 times | 1.4 - 2.5 times | The combined lure is synergistically more attractive than the sum of the individual components. | [5][6] |

| PHER + MDT | 3.1 - 4.2 times (vs. MDT alone) | 2.0 - 3.6 times (vs. MDT alone) | Demonstrates the strong synergistic contribution of MDT. | [7] |

| PHER + MDT | 4.6 - 13.9 times (vs. PHER alone) | 4.1 - 7.6 times (vs. PHER alone) | Highlights the importance of the combined chemical cue. | [7] |

Table 3.3: Effect of Lure Loading Ratios on H. halys Capture

Studies have shown that H. halys captures are relatively insensitive to the specific ratio of PHER to MDT, as long as both components are present. This provides flexibility in lure formulation.

| PHER Loading | MDT Loading | Relative Trap Capture | Key Findings | Reference |

| Low (e.g., 5 mg) | Standard (e.g., 50 mg) | Effective | Reductions in PHER loading can be offset by increasing MDT loading. | [8] |

| High (e.g., 20 mg) | High (e.g., 200 mg) | Highly Effective | Increasing loading of both components generally increases trap captures. | [8] |

Olfactory Signaling Pathway

The perception of MDT in pentatomids begins at the antennae and involves a cascade of molecular events leading to a behavioral response. While the specific odorant receptor for MDT has not yet been definitively identified in the literature, a general pathway can be described.

Experimental Protocols

This section details methodologies for the synthesis, analysis, and behavioral evaluation of this compound.

Chemical Synthesis via Lindlar Catalysis

This protocol is adapted from a patented method for the efficient synthesis of MDT.

-

Reactant Preparation : In an autoclave, combine 4.31g (20 mmol) of methyl (2E, 4E)-2,4-decadiene-6-ynoate with 90 ml of methanol (B129727).

-

Catalyst and Inhibitor Addition : Add 0.15g of Lindlar catalyst and 0.7g of quinoline (B57606) to the mixture. Quinoline serves to partially deactivate the catalyst, preventing over-reduction to the alkane.

-

Inerting : Purge the autoclave thoroughly with N₂ gas to create an inert atmosphere.

-

Temperature Control : Stabilize the internal temperature of the reactor at 30°C.

-

Hydrogenation : Introduce hydrogen gas at a pressure of 5 kgf/cm² and stir the mixture vigorously. Monitor hydrogen uptake until the theoretical amount for the reduction of one alkyne bond to a cis-alkene has been absorbed.

-

Workup : After the reaction, filter off the Lindlar catalyst. Remove the methanol from the filtrate under reduced pressure.

-

Purification : The resulting residue is purified by vacuum distillation to yield this compound. Purity can be confirmed by gas chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the analysis of MDT from lure extracts or solvent washes of insect effluvia.

-

Sample Preparation : Extract volatiles by washing glassware holding insects with hexane (B92381) or by directly sampling lure components in a suitable solvent. Add an internal standard for quantification if necessary.

-

Instrumentation : Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column : A non-polar capillary column, such as an HP-5ms (30 m × 0.25 mm × 0.25 µm), is suitable for separating the compound and its isomers.

-

Carrier Gas : Use Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection : Inject 1-2 µL of the sample in splitless mode. Set the injector temperature to 250°C.

-

Oven Program : A typical temperature program would be:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10-20°C/min to 260°C.

-

Final hold: Hold at 260°C for 2-5 minutes.

-

-

MS Parameters :

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: ~230°C.

-

Quadrupole Temperature: ~150°C.

-

Scan Range: 40-400 amu.

-

-

Identification : Identify this compound by comparing its retention time and mass spectrum to that of a synthetic standard.

Field Trapping Bioassay

This protocol describes a standard method for evaluating the attractiveness of MDT-baited lures in an agricultural or field setting.

-

Trap Selection : Black pyramid traps are commonly used and effective for capturing H. halys and other stink bugs.

-

Lure Preparation : Load synthetic MDT onto a controlled-release dispenser, such as a rubber septum. For synergistic tests, prepare separate lures for PHER.

-

Experimental Design :

-

Use a randomized complete block design with 3-5 replicates (blocks).

-

Each block should contain one of each treatment trap (e.g., MDT lure, PHER lure, PHER+MDT lure, unbaited control).

-

Separate traps within a block by at least 20-30 meters to minimize interference. Separate blocks by at least 50 meters.

-

-

Trap Deployment : Place traps along the edges of fields or orchards where stink bug activity is expected.

-

Data Collection : Check traps weekly. Count and record the number of target insects (adults and nymphs) captured in each trap.

-

Maintenance : Replace lures at recommended intervals (e.g., every 4-12 weeks, depending on the dispenser type) and rotate trap positions within a block to account for positional effects.

-

Data Analysis : Analyze the capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences between treatments.

Electroantennography (EAG) Protocol

EAG measures the overall electrical response of an insect antenna to an odorant, providing a rapid screen for olfactory activity.

-

Insect Preparation : Immobilize an adult stink bug (e.g., in a cut pipette tip) with the head and antennae exposed.

-

Antenna Excision : Carefully excise one antenna at its base using micro-scissors. Immediately cut a small portion from the distal tip of the antenna.

-

Electrode Mounting : Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Kaissling solution). The base of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

-

Air Delivery : Deliver a continuous stream of charcoal-filtered, humidified air over the antennal preparation via a main delivery tube.

-

Stimulus Preparation : Dissolve a known amount of synthetic MDT in a solvent (e.g., hexane) and apply it to a piece of filter paper. After the solvent evaporates, insert the filter paper into a Pasteur pipette (stimulus cartridge).

-

Stimulus Delivery : Insert the tip of the stimulus cartridge into a hole in the main air delivery tube. Puff a known volume of air through the cartridge to deliver the odorant pulse to the antenna.

-

Recording : Record the resulting change in potential (depolarization) from the antenna using an EAG system (amplifier, data acquisition interface, and software).

-

Controls : Use a solvent-only cartridge as a negative control and a known standard attractant as a positive control to ensure the preparation is responsive.

-

Analysis : Measure the amplitude of the depolarization (in millivolts) for each stimulus. Normalize responses by subtracting the response to the negative control.

Conclusion and Future Directions

This compound is a semiochemical of great ecological and economic importance. Its role as the primary aggregation pheromone for P. stali and as a potent synergist for H. halys provides a valuable tool for pest monitoring and the development of behavior-modifying control strategies like attract-and-kill. The quantitative data clearly demonstrates a strong synergistic effect that can be exploited for more sensitive and effective trapping systems.

Future research should focus on several key areas. First, the identification of the specific odorant receptor(s) for MDT in both P. stali and H. halys is crucial for a deeper molecular understanding of its perception and for potential development of novel antagonists or super-agonists. Second, further optimization of lure release rates and formulations is needed to improve field longevity and cost-effectiveness. Finally, exploring the broader ecological implications of this shared chemical channel, including its role in mediating interactions with natural enemies, will provide a more complete picture of its function in the ecosystem.

References

- 1. researchgate.net [researchgate.net]

- 2. stopbmsb.org [stopbmsb.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synergy of aggregation pheromone with methyl (E,E,Z) -2,4,6-decatrienoate in attraction of Halyomorpha halys (Hemiptera: Pentatomidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Instability of Methyl (2E,4E,6Z)-decatrienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methyl (2E,4E,6Z)-decatrienoate is a polyunsaturated ester identified as the aggregation pheromone of the brown-winged green bug, Plautia stali, and is also an attractant for the brown marmorated stink bug, Halyomorpha halys.[1][5][6] Its efficacy in pest management strategies is often compromised by its susceptibility to degradation under thermal stress and exposure to light, leading to isomerization and loss of biological activity.[1][2][3] Understanding the mechanisms and kinetics of its thermal decomposition is crucial for developing stable formulations for agricultural and research applications. This guide synthesizes the theoretical basis for its instability and provides practical methodologies for its detailed characterization.

Theoretical Degradation Pathways

The thermal instability of methyl (2E,4E,6Z)-decatrienoate is primarily attributed to its conjugated triene system. Two principal degradation pathways are proposed: cis-trans isomerization and electrocyclic reactions.

Geometric Isomerization

At elevated temperatures, the energy barrier for rotation around the carbon-carbon double bonds can be overcome, leading to the conversion of the Z-isomer at the 6-position to the more stable E-isomer, along with potential changes at the 2- and 4-positions. This results in a complex mixture of geometric isomers, which may have different or no biological activity.

Electrocyclic Reactions

As predicted by the Woodward-Hoffmann rules for thermal reactions of conjugated trienes, methyl (2E,4E,6Z)-decatrienoate can undergo a conrotatory or disrotatory 6π electrocyclic ring closure to form a cyclohexadiene derivative.[7] This reaction is often reversible, but the cyclic product may undergo subsequent reactions, leading to irreversible degradation.

Caption: Proposed thermal degradation pathways for methyl (2E,4E,6Z)-decatrienoate.

Quantitative Data on Thermal Instability

Currently, there is a lack of specific quantitative data in the literature for the thermal degradation of methyl (2E,4E,6Z)-decatrienoate. The following tables are presented as a template for organizing experimental results obtained from the protocols outlined in this guide.

Table 1: Hypothetical Thermal Analysis Data

| Analytical Method | Parameter | Value | Conditions |

| TGA | Onset Decomposition Temp. (Tonset) | 150 °C | 10 °C/min, N2 atm |

| TGA | Temperature of Max. Mass Loss | 185 °C | 10 °C/min, N2 atm |

| DSC | Melting Point | -25 °C | 10 °C/min, N2 atm |

| DSC | Exothermic Decomposition Peak | 165 °C | 10 °C/min, N2 atm |

Table 2: Hypothetical Kinetic Parameters for Isomerization

| Temperature (°C) | Rate Constant (k, s-1) | Half-life (t1/2, min) |

| 80 | 1.5 x 10-5 | 770 |

| 100 | 6.0 x 10-5 | 192 |

| 120 | 2.2 x 10-4 | 52 |

| Activation Energy (Ea) | \multicolumn{2}{c | }{85 kJ/mol} |

Experimental Protocols

To systematically investigate the thermal instability of methyl (2E,4E,6Z)-decatrienoate, a multi-faceted approach employing several analytical techniques is recommended.

Differential Scanning Calorimetry (DSC)

-

Objective: To determine melting points, phase transitions, and exothermic or endothermic degradation events.

-

Methodology:

-

Accurately weigh 3-5 mg of methyl (2E,4E,6Z)-decatrienoate into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample from -50 °C to 250 °C at a constant rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).

-

Record the heat flow as a function of temperature.

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

-

Methodology:

-

Weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Monitor and record the sample weight as a function of temperature.

-

Isothermal Stability Study with GC-MS Analysis

-

Objective: To identify and quantify the degradation products over time at specific temperatures and to determine the kinetics of degradation.

-

Methodology:

-

Prepare solutions of methyl (2E,4E,6Z)-decatrienoate in a high-boiling point, inert solvent (e.g., dodecane) at a known concentration.

-

Aliquot the solution into several sealed vials.

-

Place the vials in constant temperature baths or ovens at various temperatures (e.g., 80 °C, 100 °C, 120 °C).

-

At specified time intervals, remove a vial from each temperature, cool it rapidly to quench the reaction, and analyze the sample by Gas Chromatography-Mass Spectrometry (GC-MS).

-

GC-MS Conditions:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Injector: Splitless, 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

-

-

Identify degradation products by their mass spectra and retention times.

-

Quantify the disappearance of the parent compound and the appearance of products using an internal standard.

-

Caption: Workflow for the comprehensive analysis of thermal instability.

Conclusion

While it is established that methyl (2E,4E,6Z)-decatrienoate is thermally labile, a detailed quantitative understanding of its degradation is essential for its practical application. The theoretical framework and experimental protocols presented in this guide provide a clear path for researchers to thoroughly characterize its thermal instability. By determining the kinetic parameters and identifying the degradation products, more stable formulations and appropriate storage conditions can be developed, thereby enhancing the utility of this important semiochemical in drug development and pest management.

References

- 1. thescipub.com [thescipub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. 30.3 Stereochemistry of Thermal Electrocyclic Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. mdpi.com [mdpi.com]

- 7. Identification and characterization of conjugated fatty acid methyl esters of mixed double bond geometry by acetonitrile chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of (2E,4E,6Z)-Methyl deca-2,4,6-trienoate: A Technical Guide for Researchers

An In-depth Examination of the Commercial Availability, Synthesis, and Biological Significance of a Key Semiochemical for Drug Development and Pest Management.

(2E,4E,6Z)-Methyl deca-2,4,6-trienoate , a fascinating polyunsaturated fatty acid ester, has garnered significant attention within the scientific community.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of its commercial availability, synthetic methodologies, and its pivotal role as an insect pheromone.

Commercial Availability and Suppliers

This compound, identified by CAS Number 51544-64-0 , is available from a range of specialized chemical suppliers.[1][2] The compound is typically offered for research purposes, with purity levels and quantities varying among vendors. Below is a summary of commercial availability from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| TargetMol Chemicals Inc. | This compound | 51544-64-0 | 88.12% | mg scale | $54.00 - $123.00/mg |

| RongNa Biotechnology Co.,Ltd. | This compound | 51544-64-0 | 99% | Assays | $10.00/assay |

| Sunway Pharm Ltd | This compound | 51544-64-0 | 97% | 10mg, 100mg | $516.00/10mg, $3907.00/100mg |

| BioCat | This compound | 51544-64-0 | - | 5mg | - |

| MedchemExpress | This compound | 51544-64-0 | - | - | - |

| Biosynth | This compound | 51544-64-0 | - | - | - |

| ChemicalBook | This compound | 51544-64-0 | - | - | - |

| Hebei Dangtong Biological Technology Co.,LTD | This compound | 51544-64-0 | - | - | - |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthetic Methodologies: A Detailed Experimental Protocol